molecular formula C19H25N7O2 B12418316 Anagliptin-d6

Anagliptin-d6

Cat. No.: B12418316
M. Wt: 389.5 g/mol
InChI Key: LDXYBEHACFJIEL-GUDAZLPISA-N
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Description

Anagliptin-d6 is a deuterated form of anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. Anagliptin itself is known for its ability to improve glycemic control by increasing insulin secretion and reducing glucagon levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anagliptin-d6 involves several steps, starting with the preparation of key intermediates. One common route includes the reaction of n-(2-chloroacetyl)-L-prolinate with other reagents to form the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile and water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Anagliptin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various degradation products and derivatives that can be characterized using techniques like NMR and mass spectrometry .

Scientific Research Applications

Mechanism of Action

Anagliptin-d6 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and inhibit glucagon release, leading to improved glycemic control . The molecular targets include the active site of DPP-4, where this compound binds and inhibits its activity .

Comparison with Similar Compounds

Anagliptin-d6 can be compared with other DPP-4 inhibitors, such as:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin
  • Vildagliptin
  • Teneligliptin

Uniqueness: this compound is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation compared to non-deuterated analogs . This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes.

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1/i2D3,3D3

InChI Key

LDXYBEHACFJIEL-GUDAZLPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CNC(=O)C1=CN2C(=CC(=N2)C)N=C1)(C([2H])([2H])[2H])NCC(=O)N3CCC[C@H]3C#N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N

Origin of Product

United States

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